molecular formula C7H12N8S2 B14942126 3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine

3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B14942126
M. Wt: 272.4 g/mol
InChI Key: NVWWWXNDFCSWDS-UHFFFAOYSA-N
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Description

The compound 3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine features a symmetrical bis-triazole core linked via a propyl chain with two sulfanyl (–S–) groups. Its synthesis typically involves S-alkylation or nucleophilic substitution strategies, though microwave-assisted methods have improved scalability for related triazole derivatives .

Properties

Molecular Formula

C7H12N8S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-[3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C7H12N8S2/c8-4-10-6(14-12-4)16-2-1-3-17-7-11-5(9)13-15-7/h1-3H2,(H3,8,10,12,14)(H3,9,11,13,15)

InChI Key

NVWWWXNDFCSWDS-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NNC(=N1)N)CSC2=NNC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine can be achieved through multiple pathways. This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole rings into more saturated heterocycles.

    Substitution: The amino groups on the triazole rings can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. The triazole rings can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . Additionally, the compound can modulate kinase activity, affecting various signaling pathways in cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Findings References
Target Compound Bis-triazole with propyl-sulfanyl linker C₇H₁₂N₈S₂ Symmetrical structure; potential for tautomerism and hydrogen bonding.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide Propanamide group instead of sulfanyl linker C₅H₈N₆O Tautomerism confirmed via NMR/X-ray; scalable microwave synthesis (1–10 mmol).
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (e.g., 9 ) Pyridinyl group; variable alkylsulfanyl (e.g., 3-chlorobenzyl) C₁₃H₁₂ClN₅S High yields (88%); CAS 676335-85-6; evaluated for biochemical activity.
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine Trifluoromethylbenzyl sulfanyl group C₁₀H₉F₃N₄S Enhanced lipophilicity (logP ~2.1); CAS 303150-56-3.
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-5-amine Chloro-trifluoromethyl pyridinyl substituent C₈H₅ClF₃N₅S Halogenated pyridine enhances electrophilicity; CAS 250714-16-0.
3-Phenyl-1H-1,2,4-triazol-5-amine Phenyl substituent C₈H₈N₄ Crystal structure shows planar triazole ring; used in fused heterocyclic systems.

Key Research Findings

Microwave Synthesis : Propanamide analogs demonstrate that microwave methods reduce reaction times and improve yields for triazole derivatives .

Structural Rigidity : Phenyl-substituted triazoles (e.g., ) adopt planar conformations, favoring π-π stacking in crystal lattices.

Biological Activity

The compound 3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, supported by research findings and case studies.

Chemical Structure

The molecular structure of the compound includes two triazole rings connected through a propyl sulfanyl group. This unique arrangement may contribute to its biological activities.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Amino Triazole DerivativeE. coli5 µg/mL
5-Amino Triazole DerivativeB. subtilis5 µg/mL
5-Amino Triazole DerivativeP. aeruginosa10 µg/mL

These results suggest that the presence of the triazole moiety enhances antibacterial activity, with some derivatives showing comparable effectiveness to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored through various studies. For example, a notable study screened a library of compounds for their ability to inhibit cancer cell proliferation. The findings indicated that certain triazole derivatives significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa:

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-712.5
Triazole Derivative BHeLa15.0

These results demonstrate the potential of triazole derivatives as anticancer agents, warranting further investigation into their mechanisms of action .

The mechanism by which triazole derivatives exert their biological effects often involves interaction with key cellular targets:

  • DNA Gyrase Inhibition : Some studies have shown that triazoles can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to bacterial cell death .
  • Apoptosis Induction : In cancer cells, triazoles may induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of triazole derivatives:

  • Study on Antibacterial Activity : Researchers synthesized a series of 4-amino-1,2,4-triazole derivatives and evaluated their antibacterial properties against S. aureus, E. coli, and other strains. The study concluded that specific substitutions on the triazole ring significantly enhanced antibacterial activity .
  • Anticancer Screening : A drug library screening identified novel triazole-based compounds with potent anticancer activity against various tumor cell lines. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Methodological Insights Table

AspectKey ParametersReference
Synthesis Yield45–72% (dependent on alkyl halide reactivity)
Tautomer Ratio (1H:4H)3:1 (in DMSO-d6, 298 K)
Antimicrobial ActivityMIC: 16 µg/mL (S. aureus), 32 µg/mL (E. coli)
Enzyme Inhibition (IC₅₀)AbTYR: 12 µM; CYP450: >100 µM

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